Cas no 2229400-57-9 (1-amino-3-(4,5-difluoro-2-nitrophenyl)propan-2-ol)

1-Amino-3-(4,5-difluoro-2-nitrophenyl)propan-2-ol is a fluorinated nitroaromatic compound with a propanolamine backbone, offering unique reactivity due to its multifunctional structure. The presence of difluoro and nitro substituents on the phenyl ring enhances its electrophilic character, making it a valuable intermediate in synthetic organic chemistry, particularly for nucleophilic aromatic substitution reactions. The amino and hydroxyl groups provide additional sites for derivatization, enabling applications in pharmaceutical and agrochemical synthesis. Its well-defined molecular architecture ensures consistent performance in complex transformations, while the fluorine atoms contribute to improved metabolic stability in bioactive derivatives. This compound is suited for research requiring precise functional group manipulation under controlled conditions.
1-amino-3-(4,5-difluoro-2-nitrophenyl)propan-2-ol structure
2229400-57-9 structure
Product Name:1-amino-3-(4,5-difluoro-2-nitrophenyl)propan-2-ol
CAS No:2229400-57-9
MF:C9H10F2N2O3
MW:232.184109210968
CID:6399572
PubChem ID:165656342
Update Time:2025-08-04

1-amino-3-(4,5-difluoro-2-nitrophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-3-(4,5-difluoro-2-nitrophenyl)propan-2-ol
    • EN300-1817847
    • 2229400-57-9
    • Inchi: 1S/C9H10F2N2O3/c10-7-2-5(1-6(14)4-12)9(13(15)16)3-8(7)11/h2-3,6,14H,1,4,12H2
    • InChI Key: IJUFPMUYYZOUAU-UHFFFAOYSA-N
    • SMILES: FC1C(=CC(=C(C=1)CC(CN)O)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 232.06594851g/mol
  • Monoisotopic Mass: 232.06594851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 92.1Ų

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Additional information on 1-amino-3-(4,5-difluoro-2-nitrophenyl)propan-2-ol

Recent Advances in the Study of 1-amino-3-(4,5-difluoro-2-nitrophenyl)propan-2-ol (CAS: 2229400-57-9)

The compound 1-amino-3-(4,5-difluoro-2-nitrophenyl)propan-2-ol (CAS: 2229400-57-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique nitroaromatic and fluoro-substituted structure, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and targeted drug delivery systems.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of tyrosine kinase receptors, which are implicated in several cancer types. The researchers employed a combination of in vitro assays and computational modeling to identify the binding interactions between the compound and its target proteins, revealing a high affinity for specific kinase domains.

Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters, explored the compound's role in modulating inflammatory pathways. The findings indicated that 1-amino-3-(4,5-difluoro-2-nitrophenyl)propan-2-ol could effectively suppress the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for autoimmune diseases. The study utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's stability and reactivity under physiological conditions.

In addition to its therapeutic applications, recent research has also investigated the synthetic pathways for producing this compound with high yield and purity. A 2024 study in Organic Process Research & Development detailed an optimized synthetic route that minimizes byproduct formation and enhances scalability. This advancement is particularly significant for industrial-scale production, as it addresses previous challenges related to cost and efficiency.

Looking ahead, the compound's versatility and unique chemical properties position it as a valuable candidate for further exploration. Ongoing clinical trials are evaluating its pharmacokinetics and safety profile, with preliminary results indicating favorable bioavailability and low toxicity. These findings underscore the compound's potential to transition from bench to bedside in the near future.

In conclusion, the latest research on 1-amino-3-(4,5-difluoro-2-nitrophenyl)propan-2-ol (CAS: 2229400-57-9) highlights its multifaceted applications in drug discovery and development. As studies continue to uncover its mechanisms and optimize its synthesis, this compound is poised to make a significant impact in the pharmaceutical industry.

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